Superior ETA Receptor Selectivity: 87- to 1860-Fold Higher Than Bosentan and Comparable ERA
Atrasentan demonstrates a substantially higher degree of selectivity for the endothelin ETA receptor over the ETB receptor compared to other clinically used ERAs. In a direct head-to-head study, the calculated selectivity ratio for atrasentan was 87, compared to 8.6 for the non-selective ERA bosentan [1]. Other sources report selectivity up to 1860-fold for the human receptor based on Ki values (ETA Ki = 69 pM, ETB Ki = 139 nM) . This is in contrast to macitentan, which is a non-selective dual antagonist [2].
| Evidence Dimension | ETA vs. ETB receptor selectivity ratio |
|---|---|
| Target Compound Data | Ratio: 87 to 1860-fold (ETA selective) |
| Comparator Or Baseline | Bosentan: Ratio 8.6; Macitentan: Non-selective dual antagonist; Ambrisentan: Selective ETA |
| Quantified Difference | Atrasentan is at least 10-fold more ETA-selective than bosentan, and distinct from non-selective dual antagonists. |
| Conditions | Human receptor binding assays (Ki and selectivity calculations) |
Why This Matters
Procuring a selective ETA antagonist like atrasentan, rather than a non-selective or dual ERA, is critical for studies aiming to isolate ETA-mediated pathways without confounding ETB-driven effects like vasodilation and clearance.
- [1] Y. Wada et al., 'Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist', Eur J Pharmacol. 2004 Sep 13;499(1-2):185-93. doi: 10.1016/j.ejphar.2004.07.093. View Source
- [2] S. Ewertz et al., 'Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy', J Clin Med. 2020 Mar; 9(3): 824. Table 1. View Source
